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Introduction
Padsevonil (UCB0942) is a novel investigational antiepileptic drug (AED) candidate designed

with a unique dual mechanism of action, targeting both presynaptic and postsynaptic sites.[1]

[2][3] It was rationally designed to exhibit high affinity for all three isoforms of the synaptic

vesicle glycoprotein 2 (SV2A, SV2B, and SV2C) and low-to-moderate affinity for the

benzodiazepine (BZD) site on the GABAA receptor, where it acts as a partial agonist.[1][4][5][6]

This distinct pharmacological profile was intended to offer a synergistic antiseizure effect.[7]

These application notes provide a detailed protocol for conducting in vitro radioligand binding

assays to characterize the binding of Padsevonil to its molecular targets.

Principle
The in vitro binding of Padsevonil to SV2 isoforms and the GABAA benzodiazepine site is

quantified using radioligand binding assays. These assays measure the displacement of a

radiolabeled ligand by the test compound (Padsevonil) from its target receptor. The affinity of

Padsevonil is determined by its ability to compete with the radioligand for binding sites on

recombinant proteins or native tissue preparations.
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Table 1: Binding Affinity of Padsevonil for Human SV2
Isoforms

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b609823?utm_src=pdf-interest
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31619465/
https://pubmed.ncbi.nlm.nih.gov/31619464/
https://www.researchgate.net/figure/Padsevonil-selectivity-for-g-aminobutyric-acid-type-A-GABAA-receptor-subtypes-as_fig2_340702171
https://pubmed.ncbi.nlm.nih.gov/31619465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7677606/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7383892/
https://aesnet.org/abstractslisting/padsevonil-binds-to-synaptic-vesicle-protein-2-a--b--and-c-isoforms-and-to-the-benzodiazepine-site-on-the-gaba-a-receptor
https://trial.medpath.com/drug/report/3944cfacf367a581
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target pKi

Padsevonil SV2A 8.5[1]

SV2B 7.9[1]

SV2C 8.5[1]

Levetiracetam SV2A 5.2[1]

Brivaracetam SV2A 6.6[1]

Table 2: Binding Affinity of Padsevonil for the GABAA
Receptor Benzodiazepine Site

Compound pIC50 pKi

Padsevonil ≤6.1[1] 6.4[5]

Table 3: Dissociation Kinetics of Padsevonil from
Human SV2A at 37°C

Compound Dissociation t1/2 (minutes)

Padsevonil 30[1]

Levetiracetam <0.5[1]

Brivaracetam <0.5[1]

Experimental Protocols
Radioligand Binding Assay for SV2A, SV2B, and SV2C
This protocol is adapted from methodologies described by Gillard M et al. (Eur J Pharmacol

2011;664:36–44) and Wood MD and Gillard M (2017).[8]

Materials:

Radioligand: [3H]Padsevonil ([3H]PSL)
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Target: Membranes from HEK293 cells expressing recombinant human SV2A, SV2B, or

SV2C proteins.[8]

Test Compound: Padsevonil

Reference Compounds: Levetiracetam, Brivaracetam

Assay Buffer: Tris-HCl buffer (pH 7.4)

Non-specific Binding Control: High concentration of a non-radiolabeled competing ligand

(e.g., Levetiracetam for SV2A)

Scintillation Cocktail

96-well plates

Filter mats

Cell harvester

Liquid scintillation counter

Procedure:

Membrane Preparation: Prepare membranes from HEK293 cells expressing the respective

recombinant human SV2 isoform.

Assay Setup:

In a 96-well plate, add assay buffer.

Add varying concentrations of Padsevonil or reference compounds.

Add a fixed concentration of [3H]PSL (e.g., in the low nanomolar range).

Initiate the binding reaction by adding the cell membranes.

For non-specific binding determination, add a high concentration of a suitable unlabeled

ligand.
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Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or 37°C) for a specified

duration to reach equilibrium.[8] Note that Padsevonil exhibits slow binding kinetics.[1]

Termination of Reaction: Rapidly terminate the incubation by vacuum filtration through filter

mats using a cell harvester. This separates the bound radioligand from the unbound.

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-

specifically bound radioligand.

Scintillation Counting:

Dry the filter mats.

Place the filters in scintillation vials with scintillation cocktail.

Quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the specific binding as a function of the logarithm of the competitor concentration.

Determine the IC50 value (the concentration of the compound that inhibits 50% of the

specific binding of the radioligand).

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Radioligand Binding Assay for the GABAA Receptor
Benzodiazepine Site
Materials:

Radioligand: [3H]Flumazenil
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Target: Membranes from cells expressing recombinant GABAA receptors or native brain

tissue (e.g., human cortex).[6]

Test Compound: Padsevonil

Reference Compound: Diazepam or Zolpidem

Assay Buffer: Suitable buffer for GABAA receptor binding assays (e.g., Tris-HCl with

appropriate ions).

Non-specific Binding Control: High concentration of a non-radiolabeled benzodiazepine (e.g.,

Diazepam).

Scintillation Cocktail

96-well plates

Filter mats

Cell harvester

Liquid scintillation counter

Procedure: The procedure is similar to the SV2 binding assay, with the following modifications:

Target: Use membranes containing the GABAA receptor.

Radioligand: Use a radioligand that binds to the benzodiazepine site, such as

[3H]Flumazenil.

Reference Compounds: Use known benzodiazepine site ligands like diazepam or zolpidem

for comparison.

Data Analysis: Follow the same data analysis steps as described for the SV2 binding assay

to determine the IC50 and Ki values for Padsevonil at the benzodiazepine site.
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Caption: Workflow for the In Vitro Radioligand Binding Assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b609823?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Presynaptic Terminal

Postsynaptic Terminal

Padsevonil SV2A, SV2B, SV2CHigh Affinity Binding

Padsevonil

Synaptic Vesicle

GABAA Receptor
(Benzodiazepine Site)

Low-to-Moderate Affinity Binding
(Partial Agonist)

Click to download full resolution via product page

Caption: Dual Mechanism of Action of Padsevonil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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